

An In-depth Technical Guide to 2,4,6-Trimethylphenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,4,5-Trimethylphenylboronic acid*

Cat. No.: *B150979*

[Get Quote](#)

A Note on Isomers: This technical guide focuses on 2,4,6-trimethylphenylboronic acid (also known as mesitylboronic acid). While the initial query specified the 2,4,5-isomer, publicly available scientific literature and commercial catalogs overwhelmingly feature the 2,4,6-isomer, a widely used reagent in organic synthesis. It is presumed that the 2,4,6-isomer is the intended subject of this guide.

Core Compound Identification and Properties

2,4,6-Trimethylphenylboronic acid is an organoboron compound that is a versatile reagent in organic chemistry, most notably in palladium-catalyzed cross-coupling reactions. Its sterically hindered nature, due to the ortho-methyl groups, imparts unique reactivity and selectivity in the synthesis of complex organic molecules.

Chemical and Physical Properties

The fundamental properties of 2,4,6-trimethylphenylboronic acid are summarized below. This data is critical for its handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Weight	164.01 g/mol	[1] [2] [3]
Molecular Formula	C ₉ H ₁₃ BO ₂	[1] [2]
CAS Number	5980-97-2	[3]
Appearance	White to almost white powder	
Melting Point	115-122 °C	[4]
IUPAC Name	(2,4,6-trimethylphenyl)boronic acid	[1]
Synonyms	2,4,6-Trimethylbenzeneboronic acid, Mesitylene-2-boronic acid, Mesitylboronic acid	[4]
Storage Temperature	Inert atmosphere, Room Temperature or 2-8°C	[4] [5]

Spectral Data

Spectroscopic data is essential for the quality control and characterization of 2,4,6-trimethylphenylboronic acid.

Spectrum Type	Data
¹ H-NMR (400 MHz, CDCl ₃)	δ = 6.82 (s, 2H), 4.73 (brs, 2H), 2.33 (s, 6H), 2.26 (s, 3H)
¹³ C-NMR (100 MHz, CDCl ₃)	δ = 139.64, 138.66, 127.99, 127.26, 22.89, 22.03, 21.12

Synthesis and Experimental Protocols

The synthesis of arylboronic acids is a well-established process in organic chemistry. A general and widely adopted method involves the reaction of a Grignard reagent with a borate ester, followed by acidic hydrolysis.

General Synthesis Protocol via Grignard Reaction

This protocol details the synthesis of 2,4,6-trimethylphenylboronic acid from 2-bromo-1,3,5-trimethylbenzene (mesityl bromide).

Step 1: Formation of the Grignard Reagent

- To a dry, three-necked round-bottomed flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (1.2 equivalents) and anhydrous tetrahydrofuran (THF).
- Add a solution of 2-bromo-1,3,5-trimethylbenzene (1.0 equivalent) in anhydrous THF dropwise to the magnesium suspension.
- If the reaction does not initiate, gentle heating may be applied.
- Once initiated, maintain the reaction at reflux for approximately 3 hours to ensure complete formation of the Grignard reagent, (2,4,6-trimethylphenyl)magnesium bromide.

Step 2: Borylation

- Cool the Grignard reagent solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
- Slowly add a solution of trimethyl borate or triethyl borate (2.0 equivalents) in anhydrous THF to the cooled Grignard solution over 15-30 minutes.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12 hours).

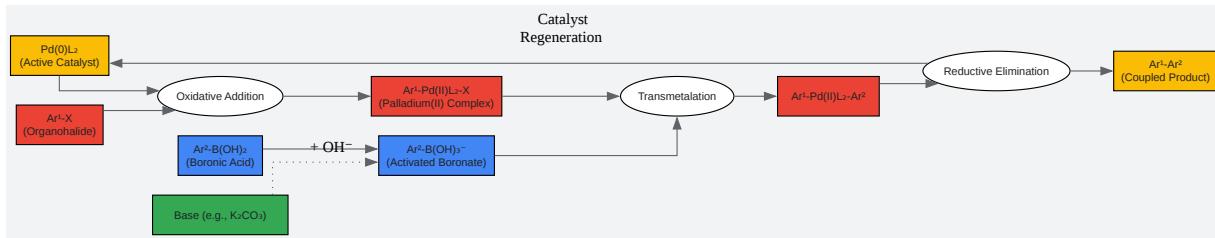
Step 3: Hydrolysis and Workup

- Cool the reaction mixture to 0 °C in an ice bath.
- Quench the reaction by slowly adding a 1 M hydrochloric acid (HCl) solution.
- Stir the mixture vigorously for at least two hours to ensure complete hydrolysis of the boronate ester.

- Separate the organic and aqueous phases. Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.
- Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4).
- Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

Step 4: Purification

- The crude 2,4,6-trimethylphenylboronic acid can be purified by recrystallization, typically from a solvent system like benzene or an ethyl acetate/hexane mixture, to afford the pure product as a white solid.


Applications in Organic Synthesis

2,4,6-Trimethylphenylboronic acid is a key building block, primarily utilized in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the synthesis of biaryls, polyolefins, and styrenes.^{[6][7]} The reaction couples an organoboron compound (like 2,4,6-trimethylphenylboronic acid) with an organohalide using a palladium(0) catalyst and a base.

The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for a General Suzuki-Miyaura Coupling

This protocol provides a general procedure for coupling an aryl halide with 2,4,6-trimethylphenylboronic acid.

Materials:

- Aryl halide (1.0 equivalent)
- 2,4,6-Trimethylphenylboronic acid (1.1 - 1.5 equivalents)
- Palladium catalyst (e.g., $Pd(PPh_3)_4$, $PdCl_2(dppf)$, 1-5 mol%)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4 , 2-3 equivalents)
- Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

- To a reaction flask, add the aryl halide, 2,4,6-trimethylphenylboronic acid, the palladium catalyst, and the base.
- Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
- Add the degassed solvent(s) to the flask.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress using TLC or GC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

The use of 2,4,6-trimethylphenylboronic acid is particularly advantageous for synthesizing sterically hindered biaryl compounds, which are important scaffolds in medicinal chemistry and materials science.^[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2,4,6-TRIMETHYLPHENYL)BORONIC ACID | CAS [matrix-fine-chemicals.com]
- 2. 2,4,6-Trimethylphenylboronic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. 2,4,6-Trimethylphenylboronic acid = 95 5980-97-2 [sigmaaldrich.com]

- 4. 5980-97-2 CAS MSDS (2,4,6-Trimethylphenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. (2,4,5-Trimethylphenyl)boronic acid | 352534-80-6 [sigmaaldrich.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,4,6-Trimethylphenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b150979#2-4-5-trimethylphenylboronic-acid-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com